4-Methoxybenzofuran-2-carboxylic acid
Overview
Description
4-Methoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . The compound is also known by other names such as 2-Benzofurancarboxylic acid, 4-methoxy- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8O4/c1-13-7-3-2-4-8-6 (7)5-9 (14-8)10 (11)12/h2-5H,1H3, (H,11,12) . This indicates the connectivity and hydrogen count of the molecule’s atoms, which can be used to deduce its molecular structure .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 352.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.0±3.0 kJ/mol and a flash point of 166.9±22.3 °C .Scientific Research Applications
Synthesis of Novel Compounds
4-Methoxybenzofuran-2-carboxylic acid is used in the synthesis of novel polycyclic heteroaromatic compounds. These compounds include various fused or bound structures such as pyrido[1,4]benzothiazine, thiazole, and pyridine derivatives, demonstrating the versatility of this acid in synthesizing complex chemical structures (Patankar et al., 2008).
Total Synthesis of Natural Products
This compound is also a key component in the total synthesis of natural products like vignafuran and coumestrol. Its role in these syntheses involves key steps such as benzo[b]furan ring formation, highlighting its importance in the synthesis of biologically relevant compounds (Hiroya et al., 2000).
Formation of Radical Zwitterions
Another notable application is in the formation of radical zwitterions from methoxylated benzoic acids. This process involves electron transfer reactions yielding radical zwitterions, which are significant in understanding electron transfer processes in organic chemistry (Steenken et al., 1977).
Cyclisation and Ring Opening Reactions
This compound is instrumental in cyclisation reactions, leading to the formation of different benzofuran derivatives. These reactions demonstrate the compound's utility in creating structurally diverse molecules, which can be valuable in various chemical syntheses (Abdel‐Wahhab & El-Assal, 1968).
Antimicrobial Activity
Some derivatives of this compound have been studied for their antimicrobial activity. This research is significant in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Patel et al., 2011).
Kinetic Resolution in Synthetic Chemistry
It has been used in the kinetic resolution of racemic secondary alcohols, showcasing its potential in producing optically active carboxylic esters. This application is critical in the field of asymmetric synthesis, which is fundamental in creating chiral drugs and other bioactive molecules (Shiina & Nakata, 2007).
Safety and Hazards
The safety information for 4-Methoxybenzofuran-2-carboxylic acid indicates that it may be harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . More detailed safety data can be found in the compound’s Material Safety Data Sheet .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Benzofuran compounds are known to have various effects at the molecular and cellular level, contributing to their biological activities .
Properties
IUPAC Name |
4-methoxy-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGOMFYYKYOPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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